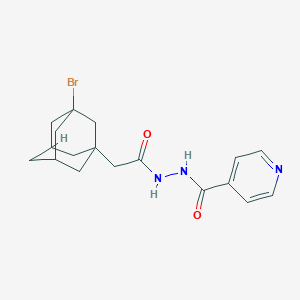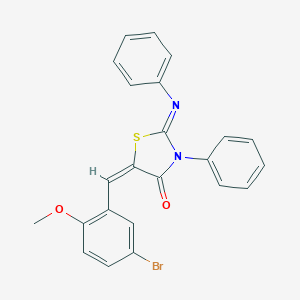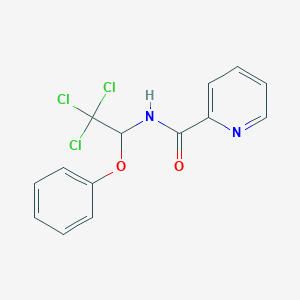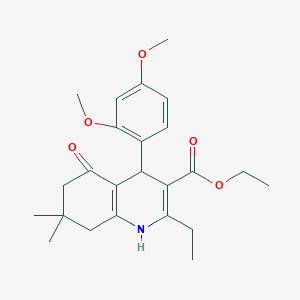
ethyl 4-(2,4-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-(2,4-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2,4-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction conditions often include refluxing in ethanol with a catalyst such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2,4-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed under various conditions.
Major Products
The major products formed from these
Properties
CAS No. |
294198-06-4 |
|---|---|
Molecular Formula |
C24H31NO5 |
Molecular Weight |
413.5g/mol |
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H31NO5/c1-7-16-22(23(27)30-8-2)20(15-10-9-14(28-5)11-19(15)29-6)21-17(25-16)12-24(3,4)13-18(21)26/h9-11,20,25H,7-8,12-13H2,1-6H3 |
InChI Key |
QLHDHCFVMKTWSB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)OC)OC)C(=O)OCC |
Canonical SMILES |
CCC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine](/img/structure/B414390.png)
![3-(2-furyl)-N-{2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B414393.png)
![N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide](/img/structure/B414394.png)
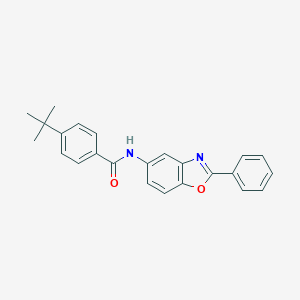
![2-[(3,4-Dimethoxybenzylidene)hydrazono] thiazolidin-4-one](/img/structure/B414398.png)
![4-[3-({3-Nitrobenzylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B414402.png)
![4-(3-{[(5-{4-Nitrophenyl}-2-furyl)methylene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B414403.png)
![2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B414406.png)
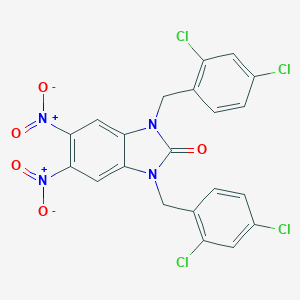
![5-[(5-{2-Nitro-4,5-dimethylphenyl}-2-furyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B414408.png)
![4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine](/img/structure/B414409.png)
